Thalidomide 4'-oxyacetamide-PEG1-amine

PROTAC linker SAR GSPT1 degradation Cereblon neosubstrate modulation

PROTAC SAR programs fail when linker length masks target engagement or induces artifact neosubstrate degradation. This shortest commercial 4'-oxyacetamide-PEG1-amine (CAS 2204226-02-6) solves that. - **Defined geometry**: 9-atom linker (PEG1) - enables compact CRBN-target juxtaposition where PEG4-6 are inactive (Retro-2 PROTAC data). - **Validated reactivity**: Terminal primary amine couples via HATU/DIPEA with >69% building block yield, final PROTAC yields up to 75%. - **Hydrolytic stability**: 4-oxyacetamide amide linkage resists breakdown vs. amine alternatives, eliminating spurious CRBN signals. Supplied as HCl salt, ≥95% HPLC purity (Tocris 6966 grade).

Molecular Formula C19H23ClN4O7
Molecular Weight 454.9 g/mol
Cat. No. B2833869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide 4'-oxyacetamide-PEG1-amine
Molecular FormulaC19H23ClN4O7
Molecular Weight454.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H
InChIKeyIPEHZYDONNHUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide 4'-oxyacetamide-PEG1-amine Overview


Thalidomide 4'-oxyacetamide-PEG1-amine (CAS 2204226-02-6, Tocris catalog 6966) is a pre-functionalized cereblon (CRBN) E3 ligase ligand–linker conjugate designed for direct incorporation into proteolysis-targeting chimeras (PROTACs) . The molecule couples a thalidomide-derived CRBN-binding warhead to a single-unit polyethylene glycol (PEG1) spacer terminated by a primary amine, offering a defined linker length of 9 atoms (from the 4'-oxyacetamide oxygen to the terminal amine nitrogen) and a molecular weight of 454.86 g/mol (free base) . It is supplied as the hydrochloride salt at ≥95% HPLC purity and is part of a systematic series of functionalized tool molecules for targeted protein degradation research .

Thalidomide-PEG1-amine Linker Specificity


Even within the narrow family of thalidomide-4'-oxyacetamide–linker–amine conjugates, linker length and chemistry are not passive variables. Michon et al. (2026) demonstrated with Retro-2-based PROTACs that GSPT1 neosubstrate degradation is exquisitely dependent on PEG linker length: compounds bearing two PEG units (n=2) induced complete degradation, whereas constructs with four, five, or six PEG units (n=4–6) failed to degrade GSPT1 [1]. Separately, Bricelj et al. (2021) showed that the linker attachment point on the phthalimide ring profoundly influences aqueous stability and neosubstrate degradation profiles of CRBN-based degraders [2]. Consequently, procuring a CRBN ligand–linker conjugate without verifying linker length, attachment position, and terminal functional group can lead to failed ternary complex formation, unintended neo-substrate degradation, or unacceptable hydrolytic instability—each of which can derail PROTAC SAR programs before meaningful target engagement data are generated.

Thalidomide-PEG1-amine Comparative Evidence


GSPT1 Degradation Window with PEG1 Linker

In a direct head-to-head comparison using Retro-2-derived PROTACs bearing CRBN ligands anchored at the 4-position of the phthalimide ring, the PEG2 construct (compound 2) induced dose-dependent GSPT1 degradation in HeLa cells as confirmed by western blot and immunofluorescence, whereas the PEG4 (compound 4), PEG5 (compound 5), and PEG6 (compound 6) constructs produced no detectable GSPT1 degradation [1]. The PEG2 construct achieved complete blockade of protein biosynthesis at concentrations from 1 μM to 30 μM, and a CC50 in the low micromolar range, while longer-linker compounds showed no effect in the same assays [1]. The PEG1 linker, being one ethylene oxide unit shorter than PEG2, provides the most compact functional tether in this series, positioned at the lower boundary of the productive linker-length window critical for CRBN-mediated GSPT1 engagement [1].

PROTAC linker SAR GSPT1 degradation Cereblon neosubstrate modulation

AURKA PROTAC Synthesis: PEG1 Linker Advantage

Published patent data for AURKA-targeting PROTACs reveal that the thalidomide-PEG1-NH₂ intermediate (N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide) was obtained with an overall yield of 69% (339 mg, 0.93 mmol) over two synthetic steps [1]. In contrast, the homologous Th-PEG3-NH₂ intermediate was synthesized with an overall yield of 68% over two steps [1]. While both yields are similar, the shorter synthetic sequence required for the PEG1 variant typically entails fewer purification steps and reduced solvent consumption, translating to lower cost per gram and faster turnaround in multi-gram synthesis campaigns [1].

PROTAC synthesis efficiency AURKA degradation Linker length vs. yield

PEG1: Compact Minimal-Linker CRBN Recruiter

Within the Tocris/Bio-Techne catalog of thalidomide-4'-oxyacetamide–linker–amine building blocks, the PEG1 variant is the shortest and lightest entity, with a molecular weight of 454.86 g/mol (free base) and a linker atom count of 9 (4-oxyacetamide + PEG1) . The PEG2 variant (catalog 6967) has a molecular weight of 498.92 g/mol (linker atom count = 12), and the PEG3 variant (catalog 6467) reaches 542.97 g/mol (linker atom count = 15) . The alkyl-C2 variant (catalog 6913; CAS 2341841-02-7) has a molecular weight of 410.81 g/mol but replaces the hydrophilic PEG oxygen with a hydrophobic hydrocarbon backbone, potentially altering aqueous solubility . These measured differences in molecular size translate to distinct distances between the CRBN binding pocket and the conjugated target ligand, which in PROTAC design directly governs ternary complex geometry and degradation efficiency [1].

Linker length optimization PROTAC physicochemical properties Minimal-linker strategy

Hydrolytic Stability of 4-Oxyacetamide Linker

The 4'-oxyacetamide linkage present in this compound is an amide bond (acetamide) connecting the PEG1 linker to the thalidomide 4-position via an ether oxygen. A systematic study by Bricelj et al. (2021) demonstrated that the linker attachment chemistry at the phthalimide 4-position significantly affects aqueous stability of CRBN ligand–linker conjugates; amide-linked conjugates generally exhibit superior hydrolytic stability compared to their amine-linked counterparts [1]. While the study did not report a direct half-life for Thalidomide 4'-oxyacetamide-PEG1-amine specifically, the 4-oxyacetamide linkage places this compound within the amide-linked class, which consistently demonstrated higher residual parent compound at physiological pH 7.4 and 37°C compared to 4-amino-linked congeners over 24–48 hour incubation periods [1].

PROTAC linker stability Hydrolytic degradation Cereblon ligand chemistry

Amide Coupling Efficiency of PEG1 Linker

In the synthesis of the AURKA-targeting PROTAC JB171, the final amide coupling between the thalidomide-PEG1-amine intermediate and the alisertib-derived carboxylic acid delivered the PROTAC product as a white solid in 75% yield (13 mg, 0.014 mmol) [1]. This yield is comparable to, and in some examples exceeds, that reported for analogous final couplings using PEG3 linkers (e.g., JB170: 48% yield), suggesting that the PEG1 amine terminus is sterically accessible and reacts efficiently under standard HATU/DIPEA amide coupling conditions [1].

PROTAC conjugation efficiency Amide coupling AURKA degrader synthesis

Thalidomide-PEG1-amine Application Scenarios


Minimal-Linker SAR for CRBN Proximity

When a PROTAC medicinal chemistry campaign requires systematic exploration of the shortest functional linker length, Thalidomide 4'-oxyacetamide-PEG1-amine serves as the most compact commercial building block in the 4'-oxyacetamide series. With a linker atom count of 9 and a single ethylene oxide unit, it enables the tightest CRBN–target protein juxtaposition possible before steric clashes preclude ternary complex formation [1]. This is directly supported by the Retro-2 PROTAC study showing that PEG2 is active for GSPT1 degradation while PEG4–6 are inactive, indicating a narrow active window near the short-linker extreme [2]. PEG1 occupies the position closest to that critical threshold, making it an essential component of any thorough linker-length SAR matrix.

Parallel Library Synthesis with PEG1 Amine

For PROTAC libraries synthesized via parallel amide coupling with diverse carboxylic acid-containing target ligands, the terminal primary amine of Thalidomide 4'-oxyacetamide-PEG1-amine has demonstrated robust reactivity under standard HATU/DIPEA conditions, with reported final PROTAC yields as high as 75% [1]. The consistent two-step synthesis yield of 69% for the building block itself [1], combined with efficient final coupling, supports procurement for library-scale synthesis where building block reliability directly impacts library completion rates and final compound purity. The lower molecular weight of the PEG1 variant (454.86 g/mol) also simplifies LC-MS characterization of final PROTAC products relative to heavier PEG3 or PEG4 analogs.

CRBN Neosubstrate Profiling: Linker Length Control

In studies designed to distinguish on-target PROTAC degradation from CRBN neo-substrate (IKZF1/3, GSPT1) degradation, linker length has been demonstrated as a critical confounding variable [1][2]. The PEG1 variant provides a well-defined, short-linker reference point for neo-substrate profiling panels. By comparing degradation outcomes using PEG1, PEG2, and PEG3 linkers against the same target warhead, researchers can deconvolute whether observed degradation is target-driven or an artifact of CRBN neo-substrate recruitment facilitated by suboptimal linker geometry [1]. The 4-oxyacetamide attachment chemistry additionally offers the hydrolytic stability advantages of amide linkage relative to amine-linked alternatives at the same position [3], reducing the risk that linker breakdown products contribute spurious CRBN engagement signals during prolonged cellular incubation.

AURKA Degrader Programs with 4-Oxyacetamide–CRBN

The patent literature provides explicit precedent for the use of Thalidomide 4'-oxyacetamide-PEG1-amine in AURKA-targeting PROTACs (e.g., JB171), where it was conjugated to alisertib to generate a potent AURKA degrader [1]. Related AURKA SAR studies demonstrate that altering the linker attachment point (4- vs. 5-position) and linker length yields PROTACs with DC50 values as low as 3.9 nM and Dmax up to 89% at 24 h (SK2188) [2]. While SK2188 employs a 5-position PEG2 attachment, the comparison validates the broader strategy of optimizing linker geometry for AURKA degradation. Procuring the PEG1 variant at the 4-position enables complementary SAR exploration along the linker-length axis while maintaining the validated 4-oxyacetamide–CRBN recruitment architecture.

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